5-Bromo-2-chloro-3-dimethoxymethyl-pyridine
Overview
Description
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a halogenated heterocyclic compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 g/mol It is characterized by the presence of bromine, chlorine, and dimethoxymethyl groups attached to a pyridine ring
Scientific Research Applications
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-dimethoxymethyl-pyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent such as bromine or chlorine .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the dimethoxymethyl group can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-4-dimethylaminopyrimidine
- 3-Bromo-5-dimethoxymethylpyridine
- 5-Bromo-2-dimethoxymethyl-3-methoxypyridine
- 6-Bromo-2-chloro-3-trimethylsilylpyridine
Uniqueness
5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is unique due to its specific combination of bromine, chlorine, and dimethoxymethyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
5-bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUPENSPQULNNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(N=CC(=C1)Br)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640097 | |
Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928653-74-1 | |
Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928653-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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